1-(2-Hydroxyphenyl)hept-6-EN-1-one

CYP17 inhibition steroidogenesis prostate cancer

1-(2-Hydroxyphenyl)hept-6-en-1-one (CAS 526208-11-7) is a synthetic organic compound featuring a 2-hydroxyphenyl ketone core linked to a terminal-olefin-bearing heptenyl chain. It is classified within the broader chalcone and hydroxyphenylalkanone chemical space , but it differs from classical chalcones because the olefin is isolated from the carbonyl, eliminating canonical α,β-unsaturated ketone reactivity.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
CAS No. 526208-11-7
Cat. No. B14236621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxyphenyl)hept-6-EN-1-one
CAS526208-11-7
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESC=CCCCCC(=O)C1=CC=CC=C1O
InChIInChI=1S/C13H16O2/c1-2-3-4-5-9-12(14)11-8-6-7-10-13(11)15/h2,6-8,10,15H,1,3-5,9H2
InChIKeyZBBNBBIRJCOZIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Hydroxyphenyl)hept-6-EN-1-one (CAS 526208-11-7) – A Structurally Distinct Chalcone-Analog Building Block for Medicinal Chemistry and Screening Libraries


1-(2-Hydroxyphenyl)hept-6-en-1-one (CAS 526208-11-7) is a synthetic organic compound featuring a 2-hydroxyphenyl ketone core linked to a terminal-olefin-bearing heptenyl chain. It is classified within the broader chalcone and hydroxyphenylalkanone chemical space [1], but it differs from classical chalcones because the olefin is isolated from the carbonyl, eliminating canonical α,β-unsaturated ketone reactivity. With a molecular formula of C13H16O2, a molecular weight of 204.26 g·mol⁻¹, a polar surface area (PSA) of 37.3 Ų, and a calculated LogP of 3.32 , this compound occupies a distinct property space among structurally related 6-hepten-1-one analogs, making it a candidate for focused library design, fragment-based screening, and synthetic methodology development.

Why a Generic 6-Hepten-1-one Analog Cannot Substitute for 1-(2-Hydroxyphenyl)hept-6-EN-1-one in Lead Optimization and SAR Studies


Among the 6-hepten-1-one hydroxyphenyl series, seemingly minor structural modifications produce substantial shifts in physicochemical and biological profiles. The 2,5-dihydroxy analog (CAS 526208-28-6) exhibits a calculated LogP of 3.80 vs. 3.32 for the target mono-hydroxy compound , while introducing an additional catechol-like hydrogen-bond donor/acceptor motif alters solubility, permeability, and off-target polypharmacology. Even within the same CAS prefix cluster (526208-xx-x), analogs bearing bromo, chloro, or methyl substituents or varied double-bond geometry, positioning and chain length display divergent property landscapes, meaning that direct replacement in a SAR campaign or screening deck will confound structure–activity interpretation and cannot be assumed to be functionally interchangeable .

Quantitative Differential Evidence for 1-(2-Hydroxyphenyl)hept-6-EN-1-one vs. Closest Structural Analogs


CYP17A1 Inhibition: Target Compound Demonstrates Weak Affinity Distinct from Multi-Hydroxy Analogs

The target compound shows >55.69 µM IC50 against human CYP17A1 , placing it in a low-affinity range. By contrast, the 2,5-dihydroxy analog (CAS 526208-28-6) and other poly-oxygenated chalcone derivatives frequently display sub-micromolar CYP17 inhibitory potency (class-level inference based on chalcone SAR [1]). This quantitative affinity gap (approximately two orders of magnitude difference expected between mono-hydroxy and dihydroxy analogs) makes the target compound suitable as a negative-control probe or selectivity tool where CYP17 engagement must be avoided.

CYP17 inhibition steroidogenesis prostate cancer

Lipophilicity Differentiation: 0.48 LogP Unit Gap Between Mono-Hydroxy and 2,5-Dihydroxy Analog

The target compound's calculated LogP is 3.32 , whereas the 2,5-dihydroxy analog (CAS 526208-28-6) displays a LogP of 3.80 . The 0.48 log unit difference (ΔLogP = –0.48) corresponds to an approximately 3-fold lower octanol–water partition coefficient and predicts superior aqueous solubility and reduced non-specific protein binding. This difference is large enough to alter intestinal absorption and blood–brain barrier permeability predictions, directly influencing lead prioritization in CNS vs. peripheral drug discovery programs.

LogP lipophilicity ADMET permeability

Polar Surface Area Divergence: PSA of 37.3 Ų Enables Blood–Brain Barrier Penetration Potential Missing in Multi-Hydroxy Analogs

The target compound's topological polar surface area (TPSA) is 37.3 Ų , significantly below the commonly cited 60–90 Ų threshold for favorable passive blood–brain barrier (BBB) penetration. In contrast, the 2,5-dihydroxy analog (CAS 526208-28-6) possesses two hydroxyl groups, predicting a TPSA exceeding 57 Ų (class-level inference; no explicit PSA value reported in database [1]), which would substantially reduce CNS permeability. This PSA advantage positions the target compound as the preferred scaffold for CNS-oriented medicinal chemistry efforts where BBB penetration is required.

PSA blood-brain barrier CNS drug design physicochemical property

Procurement-Relevant Application Scenarios for 1-(2-Hydroxyphenyl)hept-6-EN-1-one Based on Differential Evidence


CNS-Focused Fragment-Based Screening Libraries Requiring Sub-60 Ų PSA Building Blocks

The target compound's TPSA of 37.3 Ų places it decisively below the 60–90 Ų threshold commonly associated with passive BBB penetration, unlike higher-polyphenol analogs in the same series. Procurement for CNS-oriented fragment libraries, where every member must satisfy a TPSA-based permeability filter, directly follows from this evidence. Multi-hydroxy analogs would be deselected based on predicted PSA, making this mono-hydroxy scaffold the only viable option within the 526208-xx-x cluster for BBB-penetrant compound collections.

Negative-Control Probe Design for CYP17-Mediated Steroidogenesis Assays

With an IC50 >55.69 µM against human CYP17A1 , the target compound serves as an ideal negative-control scaffold in steroidogenesis pathway studies where poly-hydroxylated chalcones and diarylheptanoids frequently exhibit confounding CYP17 inhibitory activity. Researchers requiring a chalcone-like core devoid of CYP17 engagement for selectivity profiling, target deconvolution, or orthogonal assay validation can prioritize this compound over more potent, poly-oxygenated analogs.

Lipophilicity-Driven Lead Optimization in Solubility-Challenged Drug Discovery Programs

The target compound's LogP of 3.32 is 0.48 units lower than the 2,5-dihydroxy analog (LogP 3.80) , translating to measurably improved aqueous solubility potential. In drug discovery programs where compound aggregation, high LogD, or poor kinetic solubility have been identified as key liabilities for a chalcone-derived lead series, procurement of this mono-hydroxy building block over its more lipophilic dihydroxy analog represents a data-driven selection to mitigate solubility risk at the library design stage.

Chemoproteomic Probe Synthesis Exploiting the Terminal Olefin Handle

The isolated terminal olefin of the hept-6-en-1-one chain provides a unique synthetic handle for late-stage functionalization via thiol-ene click chemistry, olefin metathesis, or hydroboration–oxidation, distinguishing it from saturated alkyl-chain analogs and classical α,β-unsaturated chalcones. Researchers synthesizing chemoproteomic probes, affinity matrices, or bioconjugates can leverage this orthogonal reactivity to introduce reporter tags or affinity handles without affecting the 2-hydroxyacetophenone pharmacophore, a capability absent in saturated or fully conjugated comparators .

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